molecular formula C3H4BrClO2 B166304 Methyl bromo(chloro)acetate CAS No. 20428-74-4

Methyl bromo(chloro)acetate

Cat. No. B166304
CAS RN: 20428-74-4
M. Wt: 187.42 g/mol
InChI Key: WIBYPHGWXYLWQX-UHFFFAOYSA-N
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Description

Methyl bromo(chloro)acetate is a chemical compound with the molecular formula CHBrClO . It is an organic building block that has been used as a reactant in the preparation of isoquinolinone indole acetic acid derivatives as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases .


Synthesis Analysis

Methyl bromoacetate is an α-bromo ester. Reactions of the methyl bromoacetate with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) yield alkylated carbene complexes . It has been used in the synthesis of novel coumarins and was also employed in the synthesis of cis-cyclopropanes .


Molecular Structure Analysis

The molecular structure of Methyl bromo(chloro)acetate is CHBrClO . The average mass is 187.420 Da and the monoisotopic mass is 185.908310 Da .


Chemical Reactions Analysis

Methyl bromoacetate is an alkylating agent. It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs. It is commonly used as a reagent in chemical modification of histidine . In addition, methyl bromoacetate also uses in the synthesis of coumarins and cis-cyclopropane .


Physical And Chemical Properties Analysis

Methyl bromo(chloro)acetate has an average mass of 187.420 Da and a monoisotopic mass of 185.908310 Da .

Scientific Research Applications

“Methyl bromoacetate” is an α-bromo ester . It has been used in various fields of scientific research. Here are some of its applications:

  • Alkylation of Phenol and Amino Groups

    • Application: Methyl bromoacetate has been used to alkylate phenol and amino groups .
  • Synthesis of Vitamins and Pharmaceutical Drugs

    • Application: Methyl bromoacetate can be used to make vitamins and pharmaceutical drugs .
  • Chemical Modification of Histidine

    • Application: Methyl bromoacetate is commonly used as a reagent in the chemical modification of histidine .
  • Synthesis of Coumarins

    • Application: Methyl bromoacetate has been used in the synthesis of novel coumarins .
  • Synthesis of cis-Cyclopropanes

    • Application: Methyl bromoacetate has been employed in the synthesis of cis-cyclopropanes .
  • Alkylating Agent

    • Application: Methyl bromoacetate is an alkylating agent .
    • Method: It reacts with conjugated base and produces alkylated carbene complexes .
  • Nucleophilic Substitution Reactions

    • Application: Methyl bromoacetate can undergo nucleophilic substitution reactions .
    • Method: In the SN2 mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .
  • Synthesis of α-Bromo Esters

    • Application: Methyl bromoacetate is an α-bromo ester .
  • Chemical Modification of 2-Chlorophenyl Groups

    • Application: Methyl 2-bromo-2-(2-chlorophenyl)acetate is used in the chemical modification of 2-chlorophenyl groups .

Safety And Hazards

Methyl bromoacetate can be toxic by ingestion and inhalation. It can also irritate the skin and eyes . It is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements including H301 - Toxic if swallowed, H314 - Causes severe skin burns and eye damage, and H317 - May cause an allergic skin reaction .

properties

IUPAC Name

methyl 2-bromo-2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO2/c1-7-3(6)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYPHGWXYLWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334139
Record name Methyl bromochloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-chloroacetate

CAS RN

20428-74-4
Record name Methyl bromochloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20428-74-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Gouda - Synthetic Communications, 2017 - Taylor & Francis
The biological and medicinal properties of oxicams and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocycles. This review …
Number of citations: 3 www.tandfonline.com

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